[5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-yl][4-(methylsulfonyl)piperazin-1-yl]methanone
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Overview
Description
1-[5-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-1H-PYRAZOLE-3-CARBONYL]-4-METHANESULFONYLPIPERAZINE is a complex organic compound that features a benzofuran ring, a pyrazole ring, and a piperazine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
The synthesis of 1-[5-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-1H-PYRAZOLE-3-CARBONYL]-4-METHANESULFONYLPIPERAZINE involves multiple steps, including the construction of the benzofuran ring, the pyrazole ring, and the piperazine ring. Common synthetic routes include:
Cyclization Reactions: Benzofuran rings can be synthesized through acid-catalyzed cyclization of compounds containing carbonyl groups or through palladium-catalyzed ring closure reactions.
Microwave-Assisted Synthesis: This method has been used to obtain benzofuran derivatives with high yields and fewer side reactions.
Industrial Production: Large-scale production may involve optimized reaction conditions and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
1-[5-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-1H-PYRAZOLE-3-CARBONYL]-4-METHANESULFONYLPIPERAZINE undergoes various chemical reactions, including:
Scientific Research Applications
1-[5-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-1H-PYRAZOLE-3-CARBONYL]-4-METHANESULFONYLPIPERAZINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug lead due to its biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[5-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-1H-PYRAZOLE-3-CARBONYL]-4-METHANESULFONYLPIPERAZINE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-[5-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-1H-PYRAZOLE-3-CARBONYL]-4-METHANESULFONYLPIPERAZINE can be compared with other benzofuran derivatives:
Properties
Molecular Formula |
C17H20N4O4S |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
[3-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-5-yl]-(4-methylsulfonylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C17H20N4O4S/c1-26(23,24)21-7-5-20(6-8-21)17(22)15-11-14(18-19-15)12-2-3-16-13(10-12)4-9-25-16/h2-3,10-11H,4-9H2,1H3,(H,18,19) |
InChI Key |
VHEFQIHVQVEKMG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=NN2)C3=CC4=C(C=C3)OCC4 |
Origin of Product |
United States |
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